molecular formula C22H18N4O6S2 B15120553 N-(2H-1,3-benzodioxol-5-yl)-2-{[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}acetamide

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B15120553
M. Wt: 498.5 g/mol
InChI Key: BLFIFMXZFXHEJT-UHFFFAOYSA-N
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Description

This compound features a bis-benzodioxol core linked via a pyrimidine ring with dual sulfanyl bridges and an acetamide moiety. The pyrimidine ring introduces hydrogen-bonding capability, while the acetamide group enhances solubility and bioavailability .

Properties

Molecular Formula

C22H18N4O6S2

Molecular Weight

498.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H18N4O6S2/c27-19(24-13-1-3-15-17(7-13)31-11-29-15)9-33-21-5-6-23-22(26-21)34-10-20(28)25-14-2-4-16-18(8-14)32-12-30-16/h1-8H,9-12H2,(H,24,27)(H,25,28)

InChI Key

BLFIFMXZFXHEJT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=NC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the acetamide linkage under controlled conditions, such as specific temperature and pH levels .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions: N-(2H-1,3-benzodioxol-5-yl)-2-{[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways and cellular processes .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations
Compound Name / ID Core Structure Key Substituents Functional Groups Reference
Target Compound Pyrimidine Dual benzodioxol, sulfanyl Acetamide, thioethers
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CHEMBL1315363) Pyrimido[5,4-b]indole 4-Methoxyphenyl, benzodioxol Sulfanyl, acetamide
3ae/3af (Molecules, 2009) Benzimidazole Methoxy, pyridyl-methyl-sulfinyl Sulfonyl, acetamide
3j/3k (Molecules, 2009) Benzimidazole Methoxy, pyridyl-methyl-sulfinyl Sulfonyl, pyridyl-acetamide

Key Observations :

  • Target vs.
  • Target vs. Benzimidazole Derivatives (3ae/3af, 3j/3k) : The benzimidazole-sulfonyl group in 3ae/3af and 3j/3k is associated with proton pump inhibition (e.g., omeprazole analogs), whereas the target’s pyrimidine-sulfanyl structure lacks the sulfonyl group, reducing acidity-dependent activity .
Functional Group Analysis
Functional Group Target Compound CHEMBL1315363 3ae/3af 3j/3k
Sulfanyl (S) Two thioethers One thioether Sulfinyl (S=O) Sulfinyl (S=O)
Aromatic Systems Benzodioxol ×2 Benzodioxol, 4-methoxyphenyl Pyridyl, methoxybenzene Pyridyl, methoxybenzene
Bioactive Moieties Acetamide Acetamide Carbamoylmethyl Pyridyl-acetamide

Implications :

  • Sulfanyl vs.
  • Acetamide vs. Pyridyl-Acetamide : The pyridyl group in 3j/3k introduces basicity, enhancing solubility at physiological pH compared to the target’s neutral acetamide .
Physicochemical and Spectroscopic Properties
Property Target Compound CHEMBL1315363 3ae/3af
Calculated logP ~3.5 (estimated) ~3.8 ~2.1 (due to sulfinyl)
Solubility Moderate (acetamide) Low (bulky pyrimidoindole) High (sulfinyl polarity)
1H-NMR Profile δ 6.5–7.5 (benzodioxol H), δ 4.5–5.0 (sulfanyl-CH2) δ 7.8–8.3 (pyrimidoindole H) δ 3.3–3.9 (sulfinyl-CH2)

Notable Differences:

  • The target’s benzodioxol protons resonate upfield (δ 6.5–7.5) compared to pyrimidoindole protons in CHEMBL1315363 (δ 7.8–8.3), reflecting aromatic shielding effects .
  • Sulfinyl groups in 3ae/3af cause distinct splitting in NMR (e.g., δ 4.83–5.08 AB quartet) absent in the target’s simpler thioethers .

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